Isoform‑Selective nPKC Activation: Coleon U vs. PMA in Yeast and In Vitro PKC Assays
In a yeast‑based PKC assay screening individual isoforms from all three PKC subfamilies, Coleon U demonstrated strict selectivity for novel PKCs (nPKC‑δ and nPKC‑ε) with no detectable activation of classical PKCs (cPKC‑α, cPKC‑βI) or atypical PKC (aPKC‑ζ). In contrast, the canonical PKC activator PMA activated every isoform tested except aPKC‑ζ [1]. Quantitatively, the activation of nPKC‑δ and nPKC‑ε by Coleon U exceeded that of PMA, making Coleon U both more selective and more potent on its target isoforms [1]. This selectivity was independently confirmed using an in vitro PKC assay [1].
| Evidence Dimension | PKC isoform activation selectivity and potency |
|---|---|
| Target Compound Data | Activates nPKC‑δ and nPKC‑ε only; no activation of cPKC‑α, cPKC‑βI, or aPKC‑ζ; activation magnitude on nPKCs greater than PMA |
| Comparator Or Baseline | PMA (phorbol‑12‑myristate‑13‑acetate): activates cPKC‑α, cPKC‑βI, nPKC‑δ, nPKC‑ε; no activation of aPKC‑ζ; activation magnitude on nPKCs lower than Coleon U |
| Quantified Difference | Coleon U: isoform coverage 2/5; PMA: isoform coverage 4/5. Coleon U effect on nPKCs > PMA effect (exact fold‑change not numerically specified; greater‑than relationship reported). |
| Conditions | Yeast PKC assay expressing individual human PKC isoforms (cPKC‑α, cPKC‑βI, nPKC‑δ, nPKC‑ε, aPKC‑ζ); in vitro PKC assay for confirmation |
Why This Matters
PMA activates anti‑apoptotic cPKCs alongside nPKCs, potentially confounding apoptosis‑focused experiments; Coleon U's complete cPKC/aPKC sparing eliminates this confound, enabling clean dissection of nPKC‑dependent signaling in procurement decisions for apoptosis or cardiac research models.
- [1] Coutinho, I., et al. (2009). Selective activation of protein kinase C‑delta and ‑epsilon by 6,11,12,14‑tetrahydroxy‑abieta‑5,8,11,13‑tetraene‑7‑one (coleon U). Biochemical Pharmacology, 78(5), 449–459. View Source
